(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
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Overview
Description
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid is a phosphatidylserine, a type of phospholipid that is a key component of cell membranes. It consists of a glycerol backbone, two fatty acid chains (palmitic acid at the sn-1 position and arachidonic acid at the sn-2 position), and a phosphoserine head group. This compound plays a crucial role in cellular functions, including signaling and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid typically involves the esterification of glycerol with palmitic acid and arachidonic acid, followed by the addition of a phosphoserine group. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct attachment of the fatty acids and the phosphoserine group .
Industrial Production Methods
Industrial production of phosphatidylserines, including this compound, involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the arachidonic acid chain can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by enzymes such as phospholipases, resulting in the release of fatty acids and glycerophosphoserine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Hydrolysis: Enzymatic hydrolysis typically involves phospholipases under physiological conditions (pH 7.4, 37°C).
Substitution: Substitution reactions may require specific reagents such as alkylating agents and controlled pH environments.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and arachidonic acid) and glycerophosphoserine.
Substitution: Various substituted phosphoserine derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and apoptosis, making it a valuable compound for studying cellular processes.
Medicine: Investigated for its potential neuroprotective effects and its role in cognitive function and memory.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
Mechanism of Action
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid exerts its effects primarily through its role in cell membranes. It is involved in the activation of signaling pathways and the regulation of apoptosis. The compound interacts with various proteins and enzymes, modulating their activity and influencing cellular processes. Key molecular targets include protein kinase C and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine (PC): Similar structure but with a choline head group instead of phosphoserine.
Phosphatidylethanolamine (PE): Contains an ethanolamine head group.
Phosphatidylinositol (PI): Features an inositol head group.
Uniqueness
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid is unique due to its specific fatty acid composition and the presence of the phosphoserine head group. This combination imparts distinct biophysical properties and functional roles in cellular membranes, particularly in signaling and apoptosis .
Properties
Molecular Formula |
C42H74NO10P |
---|---|
Molecular Weight |
784 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H74NO10P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(45)53-38(36-51-54(48,49)52-37-39(43)42(46)47)35-50-40(44)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,38-39H,3-10,12,14-16,19,21,23-25,27,29-37,43H2,1-2H3,(H,46,47)(H,48,49)/b13-11-,18-17-,22-20-,28-26-/t38-,39+/m1/s1 |
InChI Key |
DKLQKRSJZISZKW-KNFJROLASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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